

Spectroscopic Profile of 2,3,4-Trihydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,4-trihydroxybenzaldehyde**, a phenolic aldehyde with significant potential in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. This guide also includes detailed experimental protocols for data acquisition and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3,4-trihydroxybenzaldehyde**, providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------|
| 9.69 | s | 1H | -CHO |
| 7.05 | d, J=8.5 Hz | 1H | H-6 |
| 6.53 | d, J=8.5 Hz | 1H | H-5 |
| 11.0 (broad s) | s | 1H | Ar-OH |
| 9.5 (broad s) | s | 1H | Ar-OH |
| 8.9 (broad s) | s | 1H | Ar-OH |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------|
| 191.0 | C=O (Aldehyde) |
| 152.5 | C-4 |
| 149.0 | C-2 |
| 133.5 | C-3 |
| 124.5 | C-1 |
| 115.8 | C-6 |
| 108.2 | C-5 |

Solvent: DMSO-d₆ (Predicted values based on analogous compounds and spectral databases)

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|---------------------------------|
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 2850-2750 | C-H stretch (aldehyde) |
| 1640 | C=O stretch (aromatic aldehyde) |
| 1580, 1470 | C=C stretch (aromatic) |
| 1280, 1190 | C-O stretch (phenol) |

Sample Preparation: KBr pellet or ATR

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λ_{max} (nm) | Molar Absorptivity (ϵ) | Solvent |
|-----------------------------|-----------------------------------|----------|
| 275 | ~15,000 | Methanol |
| 330 | ~5,000 | Methanol |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility.

NMR Spectroscopy

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: A sample of **2,3,4-trihydroxybenzaldehyde** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts

(typically 0-12 ppm).

- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR to achieve an adequate signal-to-noise ratio. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

IR Spectroscopy

Instrumentation and Data Acquisition: An FTIR spectrometer, often equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory, is commonly used.

Sample Preparation (ATR):

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small amount of solid **2,3,4-trihydroxybenzaldehyde** is placed directly onto the ATR crystal.
- Pressure is applied using the instrument's clamp to ensure good contact between the sample and the crystal.
- The sample spectrum is then recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

UV-Vis Spectroscopy

Instrumentation and Data Acquisition: A dual-beam UV-Vis spectrophotometer is used for analysis.

Sample Preparation:

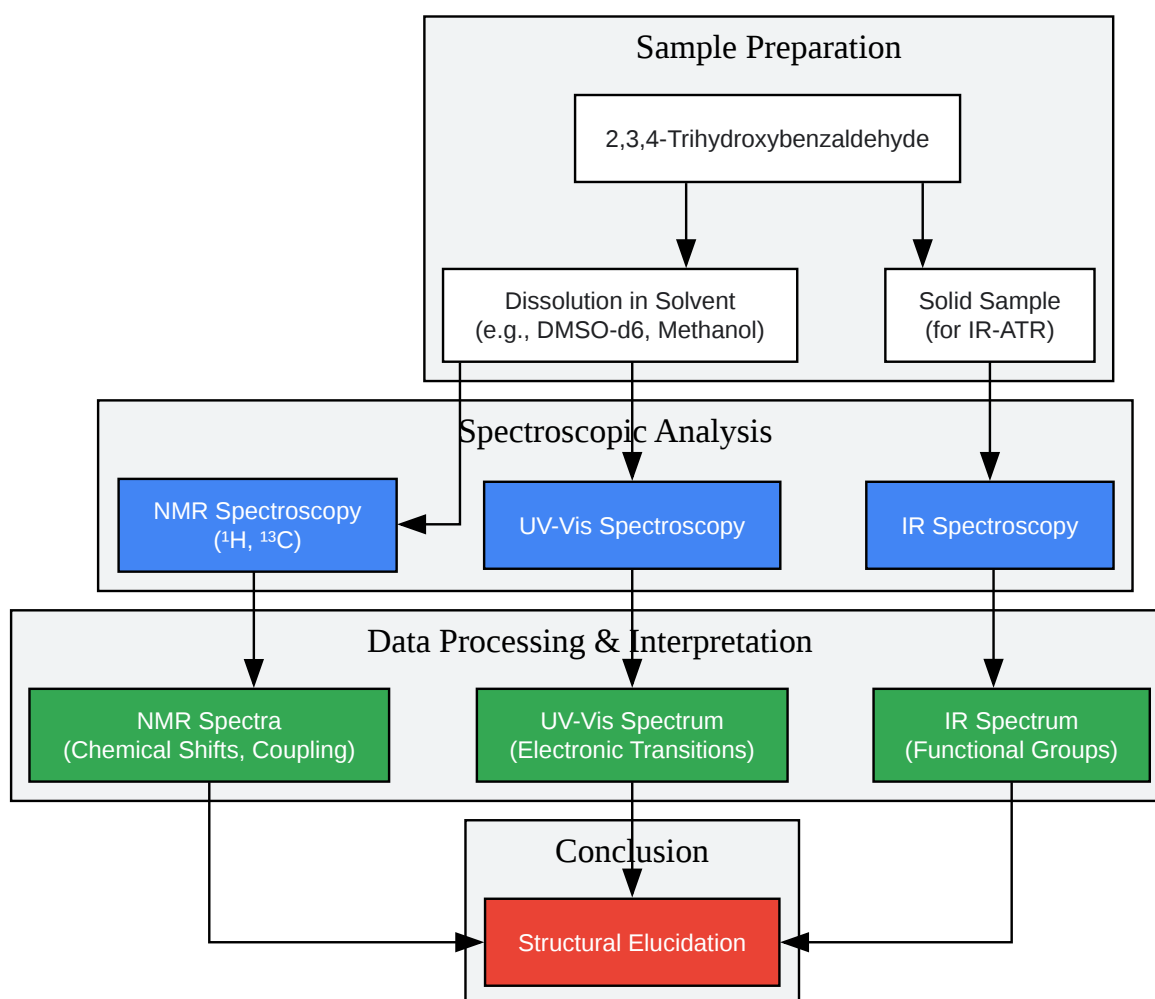
- A stock solution of **2,3,4-trihydroxybenzaldehyde** is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., methanol).
- Serial dilutions are performed to obtain a solution with a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

- The spectrophotometer is blanked using the solvent.
- The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-600 nm).
- The wavelengths of maximum absorbance (λ_{max}) are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3,4-trihydroxybenzaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com